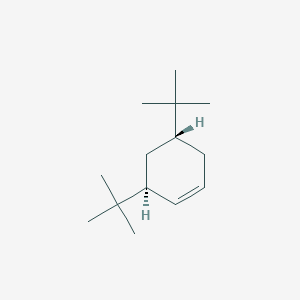
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene is an organic compound characterized by its unique structure, which includes two tert-butyl groups attached to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3,5-Di-tert-butylcyclohex-1-ene typically involves the use of cyclohexene as a starting material. The introduction of tert-butyl groups can be achieved through Friedel-Crafts alkylation, where cyclohexene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of flow microreactor systems has been shown to enhance the synthesis of tertiary butyl esters, providing a more sustainable and efficient method compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the double bond in the presence of a palladium catalyst can yield the saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the saturated cyclohexane derivative.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of sterically hindered ligands and catalysts.
Biology: Investigated for its potential interactions with biological macromolecules due to its unique steric properties.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (3S,5R)-3,5-Di-tert-butylcyclohex-1-ene involves its interaction with various molecular targets. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in chemical reactions. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5R)-3,5-Di-tert-butylcyclohexanol: A similar compound with a hydroxyl group instead of a double bond.
(3S,5R)-3,5-Di-tert-butylcyclohexanone: A ketone derivative of the compound.
(3S,5R)-3,5-Di-tert-butylcyclohexane: The fully saturated analog.
Uniqueness
(3S,5R)-3,5-Di-tert-butylcyclohex-1-ene is unique due to its combination of steric hindrance and the presence of a double bond, which provides distinct reactivity compared to its saturated or hydroxylated analogs. This uniqueness makes it valuable in specific synthetic applications where control over steric and electronic effects is crucial.
Propriétés
Numéro CAS |
64672-58-8 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
(3S,5R)-3,5-ditert-butylcyclohexene |
InChI |
InChI=1S/C14H26/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-8,11-12H,9-10H2,1-6H3/t11-,12-/m1/s1 |
Clé InChI |
FLONXKMYZXLVKZ-VXGBXAGGSA-N |
SMILES isomérique |
CC(C)(C)[C@@H]1CC=C[C@H](C1)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1CC=CC(C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



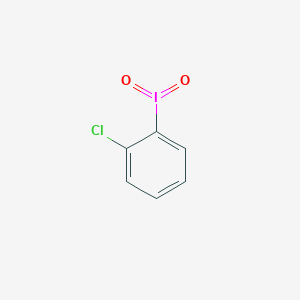


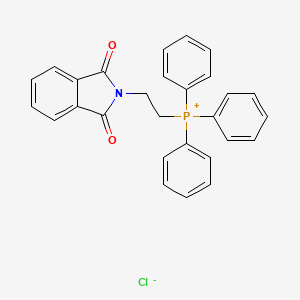
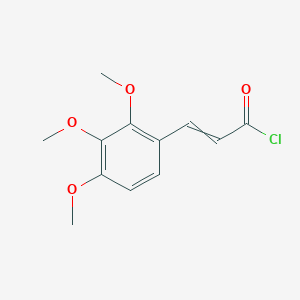

![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)
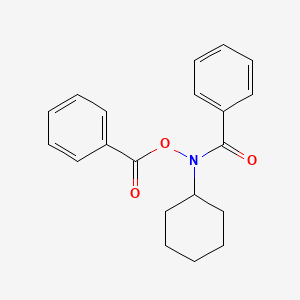
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium](/img/structure/B14495524.png)

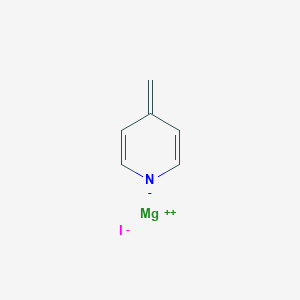
![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
